molecular formula C18H18F3N3OS B11068526 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11068526
M. Wt: 381.4 g/mol
InChI Key: LZIGGIMUKQRUPP-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound that features a triazinane ring substituted with methoxybenzyl and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves the reaction of 2-methoxybenzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound. The reaction conditions often require controlled temperatures and pH to ensure the formation of the triazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazinane ring to its corresponding amine derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-one
  • 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-sulfone

Uniqueness

Compared to similar compounds, 5-(2-Methoxybenzyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione exhibits unique properties due to the presence of the thione group. This group imparts distinct reactivity and binding characteristics, making the compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H18F3N3OS

Molecular Weight

381.4 g/mol

IUPAC Name

5-[(2-methoxyphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H18F3N3OS/c1-25-16-8-3-2-5-13(16)10-23-11-22-17(26)24(12-23)15-7-4-6-14(9-15)18(19,20)21/h2-9H,10-12H2,1H3,(H,22,26)

InChI Key

LZIGGIMUKQRUPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CNC(=S)N(C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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